2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
Description
2-((5-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic imidazole derivative featuring a thioacetamide moiety at position 2 of the imidazole core. The compound is characterized by two aryl substituents: a 4-methoxyphenyl group at position 5 and a 3-(trifluoromethyl)phenyl group at position 1 of the imidazole ring. The methoxy group contributes electron-donating properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmacological exploration, particularly in targeting enzymes or receptors where aryl-heterocycle interactions are critical .
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c1-27-15-7-5-12(6-8-15)16-10-24-18(28-11-17(23)26)25(16)14-4-2-3-13(9-14)19(20,21)22/h2-10H,11H2,1H3,(H2,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMACARDBBHEIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound that possesses a complex structure featuring an imidazole ring, methoxyphenyl, and trifluoromethyl groups. This compound has drawn attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, summarizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of functional groups such as methoxy and trifluoromethyl enhances its lipophilicity and biological activity.
Anticancer Activity
Recent studies have demonstrated that the compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, leading to caspase activation and subsequent cell death.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Apoptosis via caspase activation |
| A549 | 20 | Mitochondrial membrane potential disruption |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. It demonstrated moderate to high effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with MIC values ranging from 4 to 64 µg/mL. These results suggest potential applications in treating infections caused by resistant strains.
Table 2: Antimicrobial Activity Summary
| Microorganism | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 8 | Bacterial |
| Streptococcus faecalis | 4 | Bacterial |
| Candida albicans | 64 | Fungal |
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Enzymatic Pathways : The imidazole ring may interact with target enzymes involved in cancer cell proliferation and survival.
- Induction of Oxidative Stress : The trifluoromethyl group can enhance oxidative stress within cells, promoting apoptosis.
- Modulation of Membrane Dynamics : The lipophilic nature allows the compound to penetrate cell membranes effectively, reaching intracellular targets.
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers evaluated the efficacy of this compound against several cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, with notable effects on apoptosis markers such as cleaved caspases and PARP .
Case Study 2: Antimicrobial Potential
A separate investigation focused on the antimicrobial properties revealed that the compound exhibited synergistic effects when combined with conventional antibiotics against resistant strains . This suggests its potential role as an adjuvant therapy in infectious diseases.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in aryl substituents and core heterocycle modifications. Key comparisons include:
Key Observations :
- Substituent Position : The target compound’s 3-CF3-phenyl group (meta position) may confer distinct steric and electronic effects compared to para-substituted analogues (e.g., 4-CF3 in ). Meta substitution could reduce planarity, impacting binding to flat enzyme active sites .
- Thioacetamide vs.
Crystallographic and Conformational Data
Isostructural compounds in (e.g., Compounds 4 and 5) adopt triclinic crystal systems with near-planar conformations, except for one fluorophenyl group oriented perpendicularly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
